2-Chloro-6-nitro-4-phenylquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
57370-28-2 |
|---|---|
Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-chloro-6-nitro-4-phenylquinazoline |
InChI |
InChI=1S/C14H8ClN3O2/c15-14-16-12-7-6-10(18(19)20)8-11(12)13(17-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
GYTPXLRERYNOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 2 Chloro 6 Nitro 4 Phenylquinazoline Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC)
No ¹H or ¹³C NMR spectral data, nor advanced 2D NMR experimental results (DEPT, HSQC, HMBC), for 2-Chloro-6-nitro-4-phenylquinazoline could be located. Such data would be crucial for determining the precise chemical environment of each proton and carbon atom, thus confirming the substitution pattern on the quinazoline (B50416) and phenyl rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR absorption bands for this compound are not documented in the available literature. An experimental spectrum would be expected to show characteristic peaks for C-Cl, C-N, C=N, aromatic C-H, and N-O stretching and bending vibrations, which would help to identify the functional groups present in the molecule.
Mass Spectrometry (e.g., ESI-MS)
There is no available mass spectrometry data, such as from Electrospray Ionization (ESI-MS), for this compound. This analysis would be essential for confirming the molecular weight and providing information about the fragmentation pattern of the molecule, further aiding in its structural confirmation.
UV-Visible Spectroscopy for Electronic Properties and Absorption Studies
No UV-Visible absorption spectra for this compound have been found. Such a spectrum would provide insights into the electronic transitions within the molecule and its chromophoric system.
X-ray Crystallography and Molecular Conformation Analysis
Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure Determination
A crystallographic structure of this compound has not been reported. Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, which would provide precise bond lengths, bond angles, and intermolecular interactions.
ORTEP Diagram Generation for Atomic Conformation and Probability Ellipsoids
The three-dimensional arrangement of atoms within a molecule and their vibrational motion can be precisely determined using single-crystal X-ray diffraction. The results of such an analysis are often visualized through an Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagram. This graphical representation provides a clear depiction of the molecular stereochemistry, bond lengths, and bond angles.
An ORTEP diagram for a quinazoline derivative would be generated from the crystallographic information file (CIF) obtained through X-ray diffraction analysis. In such a diagram, atoms are represented as thermal ellipsoids, the size and shape of which indicate the probability of finding the center of an atom. These ellipsoids are typically drawn at a 50% probability level, meaning that the atom's nucleus has a 50% chance of being found within the volume of the ellipsoid. This visualization is crucial for understanding the molecule's conformation, including the planarity of the quinazoline ring system and the orientation of its substituents.
For a molecule like this compound, the ORTEP diagram would reveal the relative orientations of the phenyl, chloro, and nitro groups attached to the quinazoline core. Key structural parameters that would be detailed include the dihedral angles between the phenyl ring and the quinazoline bicycle, as well as any twisting of the nitro group relative to the benzene (B151609) ring to which it is attached. The planarity of the fused ring system is a characteristic feature of quinazolines, and any deviation from this planarity due to steric hindrance from bulky substituents would be immediately apparent from the ORTEP diagram.
Below is a representative table of crystallographic data that would be used to generate an ORTEP diagram for a quinazoline derivative.
| Parameter | Value |
| Empirical Formula | C14H8ClN3O2 |
| Formula Weight | 285.69 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.675(3) |
| c (Å) | 11.234(3) |
| β (°) | 98.76(1) |
| Volume (ų) | 1202.1(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.578 |
| Absorption Coefficient (mm⁻¹) | 0.321 |
| F(000) | 584 |
Note: The data in this table is hypothetical and serves as an example of the crystallographic parameters obtained from a single-crystal X-ray diffraction experiment.
Purity Assessment and Quantitative Analytical Methodologies for Quinazoline Compounds
Ensuring the purity of a chemical compound is critical for its use in any application, particularly in pharmaceutical research. A variety of analytical techniques are employed for the purity assessment and quantification of quinazoline derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for this purpose.
A validated HPLC method can provide accurate and precise quantification of the target compound and identify the presence of any impurities. The development and validation of such a method typically involve the optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.
For quinazoline compounds, reversed-phase HPLC is often the method of choice. A C18 column is a common stationary phase, and the mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The detection of quinazoline derivatives is usually performed using a UV detector, as the aromatic nature of the quinazoline ring system results in strong UV absorbance.
The validation of an HPLC method for a quinazoline compound would be performed according to the International Council for Harmonisation (ICH) guidelines and would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Below is a table summarizing a typical validated HPLC method for the quantitative analysis of a quinazoline derivative.
| Parameter | Method Details | Acceptance Criteria |
| Chromatographic System | ||
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | - |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | e.g., 254 nm | - |
| Injection Volume | 20 µL | - |
| Method Validation | ||
| Linearity (Concentration Range) | 1-100 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within 98.0 - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): < 2.0% Intermediate Precision (Inter-day): < 2.0% | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
This validated HPLC method would be suitable for routine quality control, stability studies, and quantitative analysis of the quinazoline compound, ensuring its purity and fitness for its intended purpose. researchgate.net
Computational and Theoretical Investigations of 2 Chloro 6 Nitro 4 Phenylquinazoline
Density Functional Theory (DFT) Studies on 2-Chloro-6-nitro-4-phenylquinazoline and its Analogs
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. scispace.comchemrxiv.org Studies on analogous chloro- and nitro-substituted heterocyclic compounds provide a framework for understanding the properties of this compound. nih.govdergipark.org.tr
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process that calculates the lowest energy conformation. For quinoline (B57606) and its derivatives, DFT methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used to perform these calculations. dergipark.org.trresearchgate.net
The optimization of this compound would establish key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical aspect of this analysis is the determination of the planarity of the fused quinazoline (B50416) ring system and the rotational orientation of the phenyl group at the C4 position relative to the core structure. The presence of the chloro and nitro substituents is expected to induce minor alterations in the geometry of the quinazoline ring compared to the unsubstituted parent molecule due to their electronic effects. dergipark.org.tr
DFT calculations are instrumental in elucidating the electronic properties of a molecule, which are governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic behavior. researchgate.net
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Hardness (η): Represents the resistance to change in its electron distribution. A molecule with a large energy gap is considered "hard."
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as an electrophile. researchgate.net
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | Measures the tendency to attract electrons. |
| Global Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |
| Global Softness | S | 1/η | Reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω | χ²/2η | Quantifies the electrophilic character of a molecule. |
Table 1: Key electronic structure parameters derived from DFT calculations.
Molecules containing both electron-donating and electron-accepting (acceptor) groups can exhibit Intramolecular Charge Transfer (ICT). researchgate.net In this compound, the phenylquinazoline core can act as the electron-donating system, while the potent electron-withdrawing nitro group serves as the primary acceptor. The chloro group also contributes to the electron-withdrawing nature of the system. This donor-acceptor architecture facilitates the redistribution of electron density from the donor part to the acceptor part of the molecule upon electronic excitation, a phenomenon that is critical for applications in nonlinear optics and fluorescence sensing. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling for Quinazoline Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.govjournalcra.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govijcce.ac.ir Quinazoline derivatives are known to interact with a variety of biological targets. researchgate.netmdpi.com
Docking simulations place the ligand, such as a quinazoline derivative, into the binding site of a target protein and score the different poses based on binding affinity or energy. nih.gov This analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. Key interactions often include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) in the ligand and protein residues.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and amino acid residues like valine, leucine, and isoleucine.
Pi-Pi Stacking: Aromatic rings in the ligand, such as the phenyl and quinazoline rings, can stack with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein.
Van der Waals Forces: General attractive or repulsive forces between molecules.
For instance, molecular docking studies on various quinazoline derivatives have shown that the quinazoline core often serves as a scaffold that positions substituents to interact with key residues in an enzyme's active site, such as the ATP-binding pocket of protein kinases. nih.govijcce.ac.ir
A crucial application of molecular modeling is to understand ligand specificity for a particular protein target. Quinazoline-based scaffolds have been identified as effective ligands for the 18 kDa Translocator Protein (TSPO), a protein located on the outer mitochondrial membrane. researchgate.netnih.gov TSPO is involved in various cellular processes, including steroidogenesis and immunomodulation, making it a significant therapeutic target. nih.govfrontiersin.org
Computational studies have helped in the design and optimization of quinazoline derivatives as TSPO ligands. researchgate.netnih.gov Docking simulations can elucidate how these compounds fit into the TSPO binding pocket and identify the key amino acid residues they interact with. This information is vital for structure-activity relationship (SAR) studies, which aim to modify the ligand's structure to improve its binding affinity and selectivity for TSPO over other proteins, thereby enhancing its therapeutic potential and reducing off-target effects. researchgate.net
| Interaction Type | Ligand Moiety | Protein Residue Example |
| Hydrogen Bonding | Quinazoline Nitrogen | Serine, Threonine |
| Pi-Pi Stacking | Phenyl Ring | Tryptophan, Phenylalanine |
| Hydrophobic Interaction | Phenylquinazoline Core | Leucine, Valine, Isoleucine |
Table 2: Examples of potential ligand-protein interactions for quinazoline derivatives in a target binding site.
Quantitative Structure-Activity Relationship (QSAR) Studies Related to this compound Scaffolds
Evaluation of Physicochemical Parameters for Predictive Modeling
No data tables or specific research findings detailing the evaluation of physicochemical parameters for This compound within a predictive modeling context were found.
Predictive Modeling of Biological Interactions and Potency
No information on predictive models detailing the biological interactions or potency specifically for This compound could be located.
Exploration of Chemical Reactivity and Derivatization Strategies for 2 Chloro 6 Nitro 4 Phenylquinazoline
Nucleophilic Aromatic Substitution Reactions at the C-2 and C-4 Positions of the Quinazoline (B50416) Ring
The quinazoline ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In 2-chloro-6-nitro-4-phenylquinazoline, the chlorine atom at the C-2 position is a key site for such reactions. The presence of the electron-withdrawing nitro group at the C-6 position enhances the electrophilicity of the quinazoline ring, thereby facilitating nucleophilic attack.
In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. nih.gov This regioselectivity is attributed to the electronic effects of the ring nitrogen atoms. However, in this compound, the C-4 position is already occupied by a phenyl group, directing nucleophilic attack to the C-2 position.
The reactivity of the C-2 position allows for the introduction of a variety of nucleophiles, leading to a diverse array of 2-substituted-6-nitro-4-phenylquinazoline derivatives. Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For instance, the reaction with various amines would yield 2-amino-6-nitro-4-phenylquinazoline derivatives, which can serve as precursors for further functionalization.
| Nucleophile | Reagent Example | Product Type |
| Amine | Primary or Secondary Amine (e.g., Aniline (B41778), Piperidine) | 2-Amino-6-nitro-4-phenylquinazoline |
| Alcohol | Alkoxide (e.g., Sodium Methoxide) | 2-Alkoxy-6-nitro-4-phenylquinazoline |
| Thiol | Thiolate (e.g., Sodium Thiophenoxide) | 2-Thioether-6-nitro-4-phenylquinazoline |
It is important to note that the reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the outcome and yield of these substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives (e.g., Sonogashira, Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C-2 position of this compound makes it a suitable substrate for a variety of such transformations, including the Sonogashira, Suzuki-Miyaura, and Stille reactions. These reactions enable the introduction of a wide range of substituents, further diversifying the chemical space of quinazoline derivatives. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The application of the Sonogashira coupling to this compound would allow for the synthesis of 2-alkynyl-6-nitro-4-phenylquinazolines. These alkynyl-functionalized quinazolines can serve as versatile intermediates for further transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. mit.edu This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. By employing this methodology, the chloro group at the C-2 position can be replaced with various aryl, heteroaryl, or alkyl groups, leading to the formation of 2-substituted-6-nitro-4-phenylquinazolines. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. libretexts.org This reaction can be effectively utilized to introduce diverse organic moieties at the C-2 position of the quinazoline ring.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-6-nitro-4-phenylquinazoline |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | 2-Aryl/Alkyl-6-nitro-4-phenylquinazoline |
| Stille | Organostannane | Pd catalyst | 2-Aryl/Alkyl-6-nitro-4-phenylquinazoline |
Functionalization of the Nitro Group and Phenyl Substituent
The 6-nitro and 4-phenyl groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a wider range of derivatives.
The nitro group at the C-6 position is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group. wikipedia.org This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or zinc powder in the presence of an acid. commonorganicchemistry.comscispace.com The resulting 6-amino-2-chloro-4-phenylquinazoline is a key intermediate for further derivatization, such as the formation of amides, sulfonamides, or Schiff bases.
The phenyl group at the C-4 position can also be functionalized, although this is generally more challenging than modifying the C-2 or C-6 positions. Electrophilic aromatic substitution reactions on the phenyl ring are possible, but the regioselectivity will be influenced by the directing effects of the quinazoline core. Alternatively, if the starting material for the synthesis of this compound contains a substituted phenyl ring, a variety of functionalized derivatives can be accessed.
| Functional Group | Transformation | Reagents | Product |
| Nitro Group (C-6) | Reduction | SnCl2/HCl, H2/Pd-C, Zn/Acid | 6-Amino-2-chloro-4-phenylquinazoline |
| Phenyl Group (C-4) | Electrophilic Substitution | Varies (e.g., Nitrating or Halogenating agents) | Substituted 4-phenyl derivatives |
Derivatization to Form Schiff Bases and Related Compounds
As mentioned previously, the reduction of the nitro group at the C-6 position yields a primary amino group. This amino functionality is a key handle for the synthesis of Schiff bases (imines). Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.egekb.eg
The 6-amino-2-chloro-4-phenylquinazoline can be reacted with a variety of aromatic or aliphatic aldehydes and ketones to generate a library of Schiff base derivatives. nih.gov These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The general reaction involves heating the aminoquinazoline with the carbonyl compound, often in the presence of a catalytic amount of acid.
The imine bond of the Schiff base can be further reduced to a secondary amine, providing another avenue for structural diversification.
| Reactant 1 | Reactant 2 | Product Type |
| 6-Amino-2-chloro-4-phenylquinazoline | Aldehyde (R-CHO) | Schiff Base (Imine) |
| 6-Amino-2-chloro-4-phenylquinazoline | Ketone (R-CO-R') | Schiff Base (Imine) |
Introduction of Sulfonyl Moieties and Other Functional Groups onto the Quinazoline Scaffold
The introduction of sulfonyl moieties, particularly sulfonamides, onto the quinazoline scaffold is a common strategy in drug design, as this functional group can significantly influence the physicochemical and biological properties of the molecule. researchgate.net
One approach to introduce a sulfonamide group is through the reaction of an aminoquinazoline with a sulfonyl chloride. For example, the 6-amino-2-chloro-4-phenylquinazoline, obtained from the reduction of the corresponding nitro compound, can be reacted with various sulfonyl chlorides in the presence of a base to yield 6-(sulfonamido)-2-chloro-4-phenylquinazoline derivatives. nih.gov
Alternatively, a sulfonyl group can be introduced at other positions of the quinazoline ring through different synthetic routes. For instance, starting from a suitably substituted anthranilic acid, a quinazoline with a pre-installed sulfonyl group can be constructed.
Beyond sulfonamides, other functional groups can be introduced onto the quinazoline scaffold using a variety of synthetic methodologies. The choice of reaction will depend on the desired functional group and its position on the quinazoline ring.
Mechanistic Insights into the Biological Activity of 2 Chloro 6 Nitro 4 Phenylquinazoline and Its Analogs
Investigations into Molecular Mechanisms of Action of Quinazoline (B50416) Derivatives
The biological effects of quinazoline derivatives are often elicited through specific interactions with enzymes, receptors, and other intracellular targets. Elucidating these molecular mechanisms is fundamental to understanding their pharmacological profiles.
Enzyme Inhibition Studies (e.g., EGFR, VEGFR-2, β-lactamase)
Quinazoline derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which play a central role in cellular signaling pathways.
The 4-anilinoquinazoline (B1210976) scaffold, which shares structural similarities with the 4-phenylquinazoline (B11897094) core, is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key targets in cancer therapy. nih.govnih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov These studies have highlighted the potential of this class of compounds to synergistically impact tumor growth and angiogenesis. nih.gov Furthermore, a series of 6-nitro-4-substituted quinazolines has been synthesized and evaluated for their EGFR inhibitory activity, with some derivatives showing potent inhibition. tandfonline.comnih.gov For instance, compound 6c from a synthesized series of 6-nitro-4-substituted quinazolines demonstrated superior inhibitory activity against the mutant EGFR T790M. tandfonline.com
While the quinazoline core is primarily associated with kinase inhibition, its derivatives have also been explored for their potential to inhibit other classes of enzymes, such as β-lactamases. β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. rsc.orgmdpi.com Although direct studies on 2-Chloro-6-nitro-4-phenylquinazoline as a β-lactamase inhibitor are not prevalent, the general strategy of developing inhibitors for these enzymes is an active area of research. rsc.orgresearchgate.net The development of novel β-lactamase inhibitors is crucial to combatting antibiotic resistance. rsc.org
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Demonstrated potential as dual inhibitors. Compound 8o was significantly more potent than the prototype. | nih.gov |
| 6-Nitro-4-substituted quinazolines | EGFR | Compound 6c showed superior inhibition against mutant EGFR T790M and cytotoxicity comparable to gefitinib (B1684475). | tandfonline.comnih.gov |
| 4-Anilinoquinazoline-acylamino derivatives | EGFR, VEGFR-2 | Compounds 15a , 15b , and 15e exhibited potent dual inhibitory activity. | nih.gov |
Receptor Binding Studies (e.g., Translocator Protein (TSPO) Ligands)
Beyond enzyme inhibition, quinazoline derivatives have been shown to bind to specific receptors, thereby modulating their function. The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant target for quinazoline-based ligands. nih.govnih.gov
A series of novel 4-phenylquinazoline-2-carboxamides were designed as aza-isosteres of the well-known TSPO reference ligand PK11195. nih.gov A number of these derivatives were found to bind to TSPO with nanomolar or even subnanomolar affinity, demonstrating high selectivity over the central benzodiazepine (B76468) receptor. nih.gov The structure-affinity relationships of these compounds were consistent with previously established pharmacophore models for TSPO ligands. nih.gov Further exploitation of the 4-phenylquinazoline scaffold has led to the development of high-affinity fluorescent probes for TSPO, which have been successfully used to label the protein at the mitochondrial level in cell lines. nih.gov These findings underscore the potential of the 4-phenylquinazoline core, a key feature of this compound, in the design of potent and selective TSPO ligands.
| Compound Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 4-Phenylquinazoline-2-carboxamides | Translocator Protein (TSPO) | Derivatives bind with nanomolar to subnanomolar Ki values and exhibit high selectivity. | nih.gov |
| Fluorescently labeled 4-phenylquinazolines | Translocator Protein (TSPO) | Developed as high-affinity fluorescent probes for specific mitochondrial labeling of TSPO. | nih.gov |
Interactions with Intracellular Targets (e.g., DNA Interaction Studies)
The planar aromatic nature of the quinazoline ring system suggests the potential for interaction with nucleic acids, a mechanism of action for many anticancer and antimicrobial agents. Studies on nitro-substituted benzazolo[3,2-a]quinolinium salts, which share some structural features with nitroquinazolines, have demonstrated their capacity for covalent DNA binding upon enzymatic reduction. nih.gov This bio-reductive activation is particularly relevant in hypoxic environments, such as those found in solid tumors. nih.gov The nitro group is crucial for this activity, as its reduction can lead to the formation of highly reactive electrophilic species that can alkylate DNA. nih.govscispace.com
Computational simulations have shown that certain triazole derivatives of quinoline (B57606) can bind to DNA, preferably through groove binding in CG-rich regions. acs.org While direct evidence for the DNA interaction of this compound is limited, the presence of the nitro group and the planar quinazoline core suggests that this is a plausible mechanism of action that warrants further investigation. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Profiles
Impact of Substituent Modifications (e.g., Halogen, Nitro, Aryl Groups) on Biological Responses
The substituents on the this compound scaffold each play a significant role in defining its biological activity.
Halogen Groups: The presence of a chlorine atom at the 2-position of the quinazoline ring is a common feature in many biologically active derivatives. In the context of 2-chloro-4-anilino-quinazolines, this group serves as a key intermediate for further chemical modifications, but it also influences the electronic properties of the molecule and its interaction with biological targets. nih.gov SAR studies on 4-anilinoquinazolines have shown that halogen substitution on the quinazoline ring can modulate activity, with 6-chloro and 6-bromo derivatives often exhibiting potent activity. nih.gov
Nitro Groups: The nitro group at the 6-position has a profound impact on the electronic and biological properties of the quinazoline scaffold. Studies on 6-nitro-4-substituted quinazolines have demonstrated that this group is compatible with potent EGFR inhibitory activity. tandfonline.comnih.gov In some cases, the nitro group can enhance the anticancer properties of the molecule. nih.gov The electron-withdrawing nature of the nitro group can also influence the molecule's ability to interact with DNA, particularly under hypoxic conditions. nih.govscispace.com Investigations into pyrido[3,4-g]quinazoline derivatives have shown that a nitro group can reshape the compound's effects on kinase activity. mdpi.com
Aryl Groups: The phenyl group at the 4-position is a critical determinant of biological activity. In the case of 4-anilinoquinazolines, this group is essential for binding to the ATP-binding site of kinases like EGFR. mdpi.com For 4-phenylquinazoline derivatives targeting TSPO, the phenyl ring is a key component of the pharmacophore responsible for high-affinity binding. nih.govnih.gov Modifications to this aryl group, such as the introduction of substituents, can significantly alter the potency and selectivity of the compound. nih.gov
| Substituent | Position | Impact on Biological Activity | Reference |
|---|---|---|---|
| Chloro | 2 | Influences electronic properties and serves as a handle for further derivatization. | nih.gov |
| Nitro | 6 | Compatible with potent EGFR inhibition and can enhance anticancer activity. May facilitate DNA interaction under hypoxia. | tandfonline.comnih.govnih.gov |
| Phenyl | 4 | Crucial for binding to kinase ATP sites (in anilinoquinazolines) and TSPO. | nih.govmdpi.com |
Positional Effects of Functional Groups on Quinazoline Bioactivity and Selectivity
The specific placement of functional groups on the quinazoline ring system is as important as their chemical nature. Even minor changes in the position of a substituent can lead to significant alterations in biological activity and target selectivity.
For instance, in a study of 6-substituted-4-anilinoquinazolines, various substituents at the 6-position were evaluated. nih.gov Halogen and nitro groups at this position were found to be well-tolerated and resulted in potent compounds. nih.gov In contrast, moving a substituent to a different position can have dramatic effects. For example, a comparison between a 6-chloroquinazoline (B2678951) and a 7-bromoisoquinoline (B118868) analog showed a significant reduction in activity for the latter, highlighting the importance of the substituent's position within the heterocyclic core. nih.gov
Similarly, the substitution pattern on the 4-phenyl ring is critical. For 2-chloro-4-anilino-quinazoline derivatives, a hydrogen bond donor at the para position of the aniline (B41778) moiety was found to be important for interaction with conserved amino acid residues in both EGFR and VEGFR-2 binding sites. nih.gov This demonstrates how the positional placement of a functional group on a peripheral part of the molecule can dictate its binding mode and dual inhibitory potential.
The position of the nitro group has also been shown to be a key determinant of biological activity in other chemical scaffolds, which can provide insights into its role in quinazolines. mdpi.com Therefore, the specific arrangement of the chloro, nitro, and phenyl groups in this compound is likely a result of an optimization of these positional effects to achieve a particular biological profile.
Cellular Pathway Modulation Studies (e.g., Signaling Pathways Governed by Tyrosine Kinases)
The quinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors. A significant body of research has demonstrated that derivatives of this heterocyclic system can effectively target the ATP-binding site of various tyrosine kinases, thereby modulating critical cellular signaling pathways involved in cell proliferation, differentiation, and survival. The specific compound, this compound, and its analogs are of particular interest in this regard, with studies focusing on their potential to inhibit key kinases such as the epidermal growth factor receptor (EGFR).
Recent investigations into a series of 6-nitro-4-substituted quinazoline derivatives have provided valuable mechanistic insights into their biological activity. These studies have highlighted the potent inhibitory effects of these compounds on EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers. The inhibition of EGFR blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for tumor cell growth and survival.
One particularly potent compound from a 2024 study, a 6-nitroquinazoline (B1619102) derivative designated as compound 6c , demonstrated superior or nearly equal cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines when compared to the established EGFR inhibitor, gefitinib. nih.gov This compound was also shown to have a favorable safety profile when evaluated against normal fibroblast cells (WI-38). nih.gov Mechanistic studies revealed that compound 6c induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells, further underscoring its role in modulating key cellular pathways. nih.gov
Molecular docking studies have provided a structural basis for the observed biological activity. These in silico analyses suggest that 6-nitroquinazoline derivatives can effectively bind to the active site of the EGFR enzyme, elucidating the molecular interactions that underpin their inhibitory function. nih.gov
The following table summarizes the in vitro biological activity of selected 6-nitroquinazoline derivatives from the aforementioned study, illustrating their potency as EGFR inhibitors and their cytotoxic effects on cancer cell lines.
| Compound | Target Enzyme | IC50 (µM) | HCT-116 GI50 (µM) | A549 GI50 (µM) | WI-38 GI50 (µM) |
| 6c | EGFR | 0.09 | 0.08 | 0.11 | 12.5 |
| Gefitinib | EGFR | 0.12 | 0.15 | 0.13 | 15.8 |
Advanced Applications in Chemical Synthesis and Materials Science
2-Chloro-6-nitro-4-phenylquinazoline as a Key Building Block in Complex Molecule Synthesis
The this compound core serves as a pivotal intermediate in the construction of more elaborate molecular architectures, particularly those with potential pharmacological activity. The chlorine atom at the 2-position is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. This reactivity allows for the facile diversification of the quinazoline (B50416) scaffold, enabling the synthesis of libraries of compounds for biological screening.
The general class of 4-anilinoquinazolines, which can be accessed from 4-chloroquinazoline (B184009) precursors, has been extensively investigated for their potential as antitumor agents. The presence of an aryl group at the C2 position and a halogen at the C6 position in the quinazoline ring has been associated with increased antiproliferative action. This highlights the potential of this compound as a precursor for novel therapeutic agents. The synthetic utility of related chloro-nitro quinazolines is further exemplified by 4-chloro-7-fluoro-6-nitro quinazoline, which is recognized as an important medicinal intermediate.
The general synthetic strategy often involves the reaction of the 2-chloroquinazoline (B1345744) with various amines, thiols, or other nucleophiles to generate a diverse array of derivatives. The electron-withdrawing nitro group at the 6-position can modulate the reactivity of the quinazoline ring system and can also be a site for further chemical modification, such as reduction to an amino group, providing another point for molecular elaboration.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Reactivity | Potential Transformations |
| Chlorine | 2 | Electrophilic center | Nucleophilic substitution (e.g., with amines, alcohols, thiols) |
| Nitro Group | 6 | Electron-withdrawing | Reduction to an amino group, which can then be acylated, alkylated, etc. |
| Phenyl Group | 4 | Steric and electronic influence | Can be functionalized further if desired, influences molecular conformation |
Potential in Designing Axially Chiral Ligands for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. Axially chiral biaryl compounds have proven to be a particularly successful class of ligands. The quinazoline scaffold, with its inherent planarity and potential for substitution that can create rotational barriers, presents an attractive framework for the design of new axially chiral ligands.
The presence of a bulky phenyl group at the 4-position of this compound is a key feature that could be exploited in the design of axially chiral ligands. Rotation around the C4-phenyl bond can be restricted by the introduction of appropriate substituents on the phenyl group or at the 5-position of the quinazoline ring, leading to stable atropisomers. These atropisomeric quinazoline derivatives could then be utilized as chiral ligands in a variety of metal-catalyzed asymmetric reactions.
For instance, the "Quinazolinap" ligands, a class of axially chiral P,N-ligands, have demonstrated significant success in asymmetric catalysis. While not directly derived from the title compound, their design principle underscores the potential of the quinazoline core in creating a chiral environment around a metal center. The nitrogen atoms of the quinazoline ring and a strategically placed phosphine (B1218219) group can coordinate to a metal, forming a chiral complex that can induce enantioselectivity in a catalytic transformation. The electronic properties of the quinazoline ring, influenced by substituents such as the nitro group in the title compound, can also play a crucial role in tuning the catalytic activity and selectivity of the resulting metal complex.
Table 2: Key Features of this compound for Axially Chiral Ligand Design
| Feature | Position | Potential Role in Chirality |
| Phenyl Group | 4 | Creates a potential axis of chirality through restricted rotation. |
| Quinazoline Core | - | Provides a rigid scaffold for the ligand and coordination sites for metals. |
| Nitro Group | 6 | Electronically modifies the quinazoline ring, potentially influencing catalyst performance. |
| Chlorine Atom | 2 | Offers a site for attaching other coordinating groups (e.g., phosphines). |
Exploration in Organic Electronics and Photophysical Properties
Quinazoline derivatives are gaining increasing attention for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), due to their intriguing photophysical properties. The extended π-conjugated system of the quinazoline ring can give rise to fluorescence and other desirable electronic characteristics.
The photophysical properties of quinazoline derivatives can be finely tuned by the introduction of different substituents. The phenyl group at the 4-position of this compound extends the π-conjugation of the system, which is expected to influence its absorption and emission characteristics. The electron-withdrawing nitro group at the 6-position, however, is known to often act as a fluorescence quencher. This property could be harnessed in the design of "turn-on" fluorescent probes, where the chemical transformation of the nitro group into an amino group, for example, could lead to a significant increase in fluorescence intensity.
Furthermore, the combination of electron-donating and electron-accepting moieties within a single molecule can lead to interesting charge-transfer phenomena, which are highly relevant for applications in organic electronics. While the title compound itself is substituted with an electron-withdrawing group, its 2-chloro position provides a convenient point to introduce electron-donating groups, thereby creating donor-acceptor systems with tailored electronic and photophysical properties. The investigation of such derivatives could lead to the development of novel materials for OLEDs, organic photovoltaics, and other optoelectronic devices.
Table 3: Potential Photophysical Characteristics and Applications
| Property | Influencing Factors | Potential Application |
| Fluorescence | Phenyl group (enhances conjugation), Nitro group (quenching) | "Turn-on" fluorescent sensors, molecular probes. |
| Charge-Transfer Characteristics | Combination of electron-withdrawing nitro group and potential for adding electron-donating groups | Materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
| Extended π-Conjugation | Phenyl and quinazoline rings | Building block for larger conjugated systems for organic electronics. |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The future synthesis of 2-Chloro-6-nitro-4-phenylquinazoline will likely focus on developing methodologies that are not only high-yielding but also align with the principles of green chemistry and process safety. Current synthetic strategies for quinazoline (B50416) cores often involve multi-step procedures that may require harsh conditions or expensive catalysts.
Future research should aim to:
Explore One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com Such strategies are emerging as highly sustainable for preparing novel bioactive compounds. mdpi.com
Utilize Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions (such as microwave or ultrasound irradiation) is a critical direction. nih.gov For instance, employing heterogeneous catalysts, like acid-functionalized magnetic silica (B1680970), could simplify purification and catalyst recovery. nih.gov
Implement Continuous Flow Chemistry: Flow chemistry offers enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and easier scalability. researchgate.net This approach could be particularly beneficial for nitration and chlorination steps, which are often exothermic and require careful management.
Develop Novel Catalytic Systems: Investigating advanced catalytic systems, such as photoredox catalysis, could open new avenues for C-H functionalization and annulation reactions under mild conditions, potentially offering more direct and selective routes to the target compound. rsc.org Rhodium-catalyzed C-H activation, for example, has been used to create functionalized quinazolines in high yield under remarkably mild conditions. nih.gov
Table 1: Projected Comparison of Synthetic Routes for this compound
| Methodology | Projected Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Conventional Multi-Step | Established procedures for individual steps. | Low overall yield, harsh conditions, significant waste. | Optimization of existing steps. |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Complex reaction optimization, potential for side reactions. | Catalyst and reagent screening. |
| Flow Chemistry | Enhanced safety, scalability, precise control. | Specialized equipment required, potential for clogging. | Reactor design and optimization. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Catalyst cost and stability, light source requirements. | Development of novel photocatalysts. |
Advanced Computational Approaches for Predicting Molecular Interactions and Properties
Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding synthetic efforts and biological testing. researchgate.net For this compound, computational studies can provide invaluable insights into its electronic structure, potential biological targets, and physicochemical properties.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to analyze the molecule's geometry, electronic properties (such as the electrostatic potential map), and reactivity. This can help predict which sites are most susceptible to nucleophilic or electrophilic attack, aiding in the design of further chemical modifications.
Molecular Docking Simulations: Docking studies can predict the binding modes and affinities of this compound with various biological targets. nih.govnih.gov Given that many quinazoline derivatives are kinase inhibitors, docking this compound into the active sites of kinases like the Epidermal Growth Factor Receptor (EGFR) could reveal its potential as an anticancer agent. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with a target protein over time, assessing the stability of predicted binding poses and revealing conformational changes in both the ligand and the protein.
ADME/T Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates. researchgate.net Applying these models to this compound can help assess its drug-likeness early in the research process, saving time and resources.
Elucidation of Broader Biological Pathways Modulated by this compound Scaffolds
The quinazoline core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.net The specific substitutions on this compound suggest several promising avenues for biological investigation.
Future biological research should aim to:
Investigate Anticancer Activity: The 6-nitro substitution is a feature of several EGFR inhibitors. nih.gov Therefore, a primary focus should be to evaluate the compound's cytotoxicity against various cancer cell lines, particularly those with EGFR overexpression, such as certain lung and colon cancers. nih.gov Subsequent studies could explore its effect on the cell cycle and its ability to induce apoptosis. nih.gov
Explore Antimicrobial and Antiparasitic Potential: Nitro-aromatic compounds are known for their antimicrobial properties. Research on related nitro-quinazolines has demonstrated activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com Screening this compound against a panel of bacteria, fungi, and parasites is a logical next step.
Assess Anti-inflammatory Effects: Many quinazoline derivatives exhibit anti-inflammatory activity. researchgate.net Investigations into the ability of this compound to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, would be a valuable research direction.
Target Identification and Mechanism of Action Studies: Should the compound show significant biological activity, identifying its specific molecular target(s) and elucidating its mechanism of action will be crucial. This can be achieved through techniques like thermal shift assays, affinity chromatography, and transcriptomic or proteomic profiling.
Table 2: Potential Biological Targets and Pathways for Investigation
| Therapeutic Area | Potential Target/Pathway | Rationale Based on Analogs | Proposed Initial Assays |
|---|---|---|---|
| Oncology | EGFR, other tyrosine kinases | 6-nitro-quinazolines are known EGFR inhibitors. nih.gov | Cytotoxicity assays (e.g., MTT), kinase inhibition assays. |
| Infectious Disease | Parasitic metabolic enzymes | Nitro-derivatives show antichagasic activity. mdpi.com | In vitro screening against T. cruzi, bacteria, and fungi. |
| Inflammation | COX-1/COX-2 enzymes | Quinazoline scaffold is common in anti-inflammatory agents. researchgate.net | Enzyme inhibition assays, cytokine release assays. |
Integration of this compound into Diverse Interdisciplinary Research Areas
The unique combination of functional groups in this compound makes it a candidate for applications beyond traditional medicinal chemistry. Its integration into interdisciplinary fields could unlock novel functionalities and materials.
Future interdisciplinary research could explore:
Materials Science: The planar, aromatic structure of the quinazoline core, combined with the potential for functionalization at the chloro position, makes it an attractive building block for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nitro group can tune the electronic properties of the resulting materials.
Chemical Biology: The reactive chlorine at the 2-position can be displaced by various nucleophiles, making the compound a versatile scaffold for creating chemical probes. By attaching fluorescent tags, biotin, or photo-affinity labels, researchers could develop tools to study biological processes or identify new protein targets.
Agrochemicals: The quinazoline scaffold is found in some agrochemicals. Investigating the herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives could lead to the development of new crop protection agents.
By pursuing these multifaceted research directions, the scientific community can fully explore the potential of this compound, transforming it from a mere chemical entity into a valuable tool for advancing medicine, technology, and science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-6-nitro-4-phenylquinazoline, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and nitration of quinazoline precursors. For example, nitro groups can be introduced via nitration of chlorinated intermediates under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Yield optimization requires precise temperature control (0–5°C for nitration) and stoichiometric adjustments to minimize side reactions like over-nitration. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic proton environment (e.g., para-substituted phenyl groups) and nitro group deshielding effects can be analyzed to confirm substitution patterns. For example, the absence of symmetry in the phenyl ring due to chloro/nitro substituents results in distinct splitting patterns .
- IR : Strong absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ confirm nitro group presence. Chlorine substituents may show C-Cl stretches at 550–750 cm⁻¹ .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro vs. methoxy groups) on the quinazoline core influence biological activity in preclinical models?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required. For instance, replacing the nitro group with methoxy (as in 6-methoxyquinazoline derivatives) reduces electrophilicity, potentially altering binding affinity to target proteins like kinases. Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with computational docking to correlate substituent effects with activity .
Q. What strategies address contradictions in reported crystallographic data for this compound analogs?
- Methodological Answer : Discrepancies in bond angles or packing motifs may arise from polymorphic forms or solvent inclusion. Single-crystal X-ray diffraction (SCXRD) with high-resolution data (R-factor < 5%) and temperature-controlled experiments (e.g., 100 K) can resolve ambiguities. For example, SCXRD analysis of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide confirmed the planar quinazoline core and chlorine positioning .
Q. How can mechanistic studies differentiate between electron-withdrawing (nitro) and electron-donating (methyl) substituents in electrophilic substitution reactions?
- Methodological Answer : Kinetic studies using deuterated solvents (e.g., D₂O/DMSO) or isotopic labeling can track reaction pathways. Nitro groups deactivate the ring, directing electrophiles to meta positions, while methyl groups activate ortho/para positions. Monitoring intermediates via LC-MS or in-situ IR spectroscopy provides real-time mechanistic insights .
Q. What analytical methods are recommended for detecting trace impurities in this compound batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are critical. For example, residual solvents (e.g., DMF) or chlorinated byproducts (e.g., dichloro derivatives) can be quantified using a C18 column and gradient elution (water/acetonitrile). Limit of detection (LOD) should be <0.1% .
Q. How does the nitro group’s orientation affect the compound’s stability under acidic or basic conditions?
- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) with pH-varied buffers (pH 1–13) reveal degradation pathways. Nitro groups in ortho positions may sterically hinder hydrolysis, while para-nitro derivatives are more prone to reduction. Monitoring via TLC or UPLC identifies degradation products like amine derivatives .
Q. What computational approaches predict the bioavailability of this compound derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models assess logP, polar surface area, and hydrogen-bonding capacity. Tools like SwissADME can predict intestinal permeability and blood-brain barrier penetration based on nitro group polarity and chlorine’s lipophilicity .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
